Cas no 2229627-17-0 (3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine)

3-(4-Bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine is a specialized heterocyclic compound featuring a bromo-substituted thiophene core linked to a methoxyazetidine moiety. This structure offers unique reactivity, making it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The bromine substituent enhances its utility in cross-coupling reactions, while the methoxyazetidine group contributes to steric and electronic modulation. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity, requiring expertise in organic synthesis for optimal application.
3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine structure
2229627-17-0 structure
Product Name:3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine
CAS No:2229627-17-0
MF:C10H14BrNOS
MW:276.193260669708
CID:5976409
PubChem ID:165971890
Update Time:2025-05-20

3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine
    • 3-[(4-bromo-5-methylthiophen-2-yl)methyl]-3-methoxyazetidine
    • EN300-1920878
    • 2229627-17-0
    • Inchi: 1S/C10H14BrNOS/c1-7-9(11)3-8(14-7)4-10(13-2)5-12-6-10/h3,12H,4-6H2,1-2H3
    • InChI Key: AESBQPGRVDBVGZ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)SC(=C1)CC1(CNC1)OC

Computed Properties

  • Exact Mass: 274.99795g/mol
  • Monoisotopic Mass: 274.99795g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.5Ų

3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine Pricemore >>

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Additional information on 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine

Introduction to 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine (CAS No. 2229627-17-0)

3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine, identified by its Chemical Abstracts Service (CAS) number 2229627-17-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, characterized by a five-membered heterocyclic ring containing two carbon atoms and one nitrogen atom. The presence of a bromo substituent at the 4-position of the thiophene ring and a methoxy group at the 3-position of the azetidine ring imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural features of 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine make it a promising candidate for further exploration in medicinal chemistry. The thiophene moiety is known for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The bromo group serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex pharmaceuticals. Additionally, the methoxy group can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of the compound.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine has been investigated for its potential pharmacological effects, particularly in the context of modulating enzyme activity and receptor binding. Preliminary studies suggest that this compound may exhibit inhibitory properties against certain kinases and other therapeutic targets relevant to metabolic diseases and cancer. The combination of structural elements from both thiophene and azetidine moieties enhances its versatility as a pharmacophore, allowing for fine-tuning of biological activity through structural modifications.

The synthesis of 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include the bromination of a thiophene derivative followed by condensation with an appropriate azetidine precursor. The introduction of the methoxy group at the 3-position of the azetidine ring is achieved through nucleophilic substitution reactions, which require careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry have been explored to optimize these synthetic pathways, reducing waste and improving scalability.

One of the most compelling aspects of 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine is its potential as a building block for more complex drug candidates. Researchers have leveraged its scaffold to develop derivatives with enhanced potency and selectivity. For instance, modifications at the 5-position of the thiophene ring have been shown to modulate electronic properties, affecting interactions with biological targets. Similarly, variations in the methoxy group’s position or substitution pattern can fine-tune solubility and metabolic stability. These findings underscore the importance of structural diversity in medicinal chemistry and highlight how compounds like 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine contribute to innovation in drug design.

The pharmacokinetic profile of 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine is another critical consideration in its development as a therapeutic agent. Studies have begun to explore its absorption, distribution, metabolism, excretion (ADME) properties using computational modeling and experimental techniques. Early data suggest that modifications to the molecule can significantly impact its bioavailability and half-life. For example, optimizing lipophilicity through strategic functionalization can enhance membrane permeability while minimizing toxicity. Such insights are invaluable for translating promising candidates into viable drugs that can reach patients effectively.

Advances in computational chemistry have further accelerated the investigation of 3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine by enabling rapid screening of virtual libraries derived from its core structure. Machine learning models trained on large datasets have been employed to predict binding affinities and identify optimal lead compounds before experimental synthesis begins. This approach not only saves time but also allows for more targeted experimentation by prioritizing molecules with high predicted efficacy. The integration of artificial intelligence (AI) into drug discovery workflows represents a paradigm shift that has significantly impacted research methodologies.

The future directions for research on 3-(4-bromo-5-methylthiophen-2-ylmethyl)-3-methoxyazetidine are multifaceted and exciting. Ongoing studies aim to elucidate its mechanism of action through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Understanding how this compound interacts with biological targets at an atomic level will provide critical insights into its therapeutic potential and guide further optimization efforts. Additionally, preclinical trials are being planned to evaluate its safety profile and efficacy in animal models before human testing can commence.

In conclusion,3-(4-bromo--methylthiophen--methylene)-m--methoxy--azetidin--e (CAS No.: 22296--27--17--0) stands out as a significant compound in pharmaceutical research due to its unique structural features and promising biological activities。 Its potential applications span across various therapeutic areas, making it an attractive candidate for further development。 With continued advancements in synthetic methodologies, computational modeling,and experimental techniques, this molecule is poised to contribute meaningfully to future medical breakthroughs。

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